2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline
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Overview
Description
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Pharmaceuticals: The compound is explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE involves its interaction with various molecular targets. The hydrazone group can form strong chelates with metal ions, which is crucial for its biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinylmethylene-2-quinolyl Hydrazone: Similar in structure but with different substituents, leading to varied biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar pharmacological properties.
Uniqueness
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(2-QUINOLYL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable chelates with metal ions and its potential as a versatile scaffold for drug development make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C24H21N3O2/c1-28-23-15-19(11-13-22(23)29-17-18-7-3-2-4-8-18)16-25-27-24-14-12-20-9-5-6-10-21(20)26-24/h2-16H,17H2,1H3,(H,26,27)/b25-16+ |
InChI Key |
ULDNCZOEEOULAO-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3C=C2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3C=C2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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